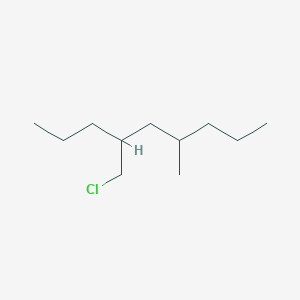
4-(Chloromethyl)-6-methylnonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-6-methylnonane is an organic compound that belongs to the class of chlorinated hydrocarbons It is characterized by a nonane backbone with a chloromethyl group at the fourth carbon and a methyl group at the sixth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-methylnonane typically involves the chloromethylation of 6-methylnonane. This can be achieved through a Friedel-Crafts alkylation reaction, where 6-methylnonane is reacted with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the chloromethyl group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as ZnCl₂ or AlCl₃ is common, and the reaction is typically carried out under controlled temperature and pressure to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-6-methylnonane can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols (RSH).
Major Products Formed
Nucleophilic Substitution: Alcohols, amines, and thioethers.
Oxidation: Alcohols and carboxylic acids.
Reduction: Methyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-6-methylnonane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Polymer Chemistry: The compound can be used in the preparation of hypercrosslinked polymers, which have applications in catalysis, gas storage, and water treatment.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-6-methylnonane involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an alkylating agent, transferring the chloromethyl group to nucleophilic sites on other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzyl Chloride: Similar in having a chloromethyl group, but differs in having a benzene ring instead of a nonane backbone.
4-(Chloromethyl)phenyltrimethoxysilane: Contains a chloromethyl group attached to a phenyl ring with additional trimethoxysilane functionality.
Uniqueness
4-(Chloromethyl)-6-methylnonane is unique due to its specific substitution pattern on a nonane backbone, which imparts distinct chemical and physical properties compared to aromatic or other aliphatic chloromethyl compounds. Its structure allows for specific reactivity and applications in organic synthesis and industrial processes .
Eigenschaften
Molekularformel |
C11H23Cl |
|---|---|
Molekulargewicht |
190.75 g/mol |
IUPAC-Name |
4-(chloromethyl)-6-methylnonane |
InChI |
InChI=1S/C11H23Cl/c1-4-6-10(3)8-11(9-12)7-5-2/h10-11H,4-9H2,1-3H3 |
InChI-Schlüssel |
PKZGZHHKOAZBMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)CC(CCC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


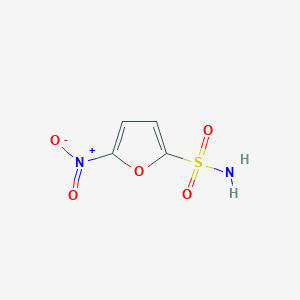

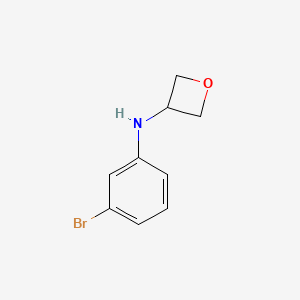
![Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13572607.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)aceticacid](/img/structure/B13572615.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide](/img/structure/B13572621.png)
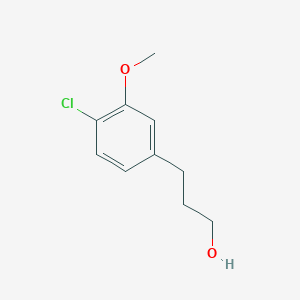
![ethyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate](/img/structure/B13572628.png)

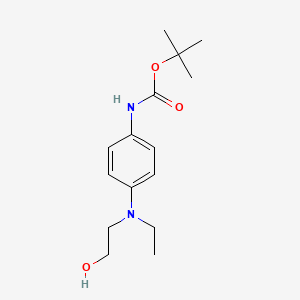

![4-[(2-Carbamoylphenoxy)methyl]benzamide](/img/structure/B13572649.png)

